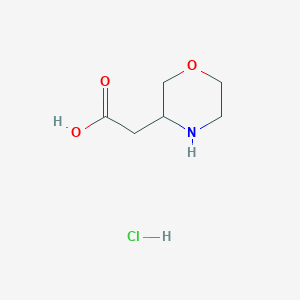

2-(Morpholin-3-yl)acetic acid hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The compound is officially designated as 2-morpholin-3-ylacetic acid;hydrochloride according to contemporary nomenclature standards. This systematic name reflects the fundamental structural organization where an acetic acid moiety is attached to the third carbon position of the morpholine ring system.

The Chemical Abstracts Service has assigned the registry number 86967-55-7 to this specific compound, providing unambiguous identification within chemical databases. The molecular formula C₆H₁₂ClNO₃ indicates the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 181.62 grams per mole. The MDL number MFCD11506159 serves as an additional unique identifier within the Molecular Design Limited database system.

The Simplified Molecular Input Line Entry System representation Cl.OC(=O)CC1COCCN1 provides a linear notation that encodes the complete molecular structure. This notation demonstrates the hydrochloride salt formation between the morpholine nitrogen and hydrochloric acid, with the carboxylic acid functionality remaining intact. The International Chemical Identifier key LFOMNFLGCFFCQJ-UHFFFAOYSA-N offers a hashed representation that enables rapid computational identification and comparison with related structures.

Molecular Architecture: X-ray Crystallography and Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features common to morpholine derivatives while displaying unique conformational preferences specific to the 3-position substitution pattern. Crystal structure analyses of related morpholine compounds reveal that the six-membered heterocyclic ring consistently adopts a chair conformation, minimizing torsional strain and optimizing orbital overlap.

The morpholine ring system demonstrates conformational stability through the chair arrangement, where the oxygen and nitrogen heteroatoms occupy positions that minimize electronic repulsion while maximizing favorable orbital interactions. In morpholinium salt structures, the protonated nitrogen atom participates in hydrogen bonding networks that influence overall molecular packing and stability. The crystal structures of morpholinium salts with phenoxyacetic acid analogues show that the aminium hydrogen atoms engage in three-center asymmetric cation-anion hydrogen bonding interactions with carboxyl oxygen acceptors.

Conformational analysis reveals that the attachment of the acetic acid side chain at the 3-position creates specific steric interactions that influence the preferred molecular geometry. The chair conformation of the morpholine ring positions the C-3 substituent in an equatorial orientation to minimize pseudo-axial interactions. This conformational preference is reinforced by stereoelectronic effects, including the anomeric effect of the ring oxygen atom, which stabilizes specific orientations of the acetic acid substituent.

The hydrogen bonding capabilities of the compound are enhanced by the presence of both the morpholine nitrogen and the carboxylic acid functionality. In crystalline environments, these groups participate in extensive intermolecular hydrogen bonding networks that contribute to crystal stability and packing efficiency. The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the protonated nitrogen center, creating more complex supramolecular assemblies.

Tautomeric Forms and Stereoelectronic Considerations

The tautomeric behavior of this compound involves equilibria between different protonation states and conformational arrangements that affect both molecular stability and biological activity. The compound exists primarily as a hydrochloride salt with the nitrogen atom protonated, but under certain conditions, tautomeric forms involving proton migration between the nitrogen and carboxyl oxygen atoms may be observed.

Stereoelectronic considerations play a crucial role in determining the preferred tautomeric forms and conformational arrangements. The morpholine ring system exhibits strong preferences for chair conformations that minimize both steric and electronic repulsions. The positioning of the acetic acid substituent at the 3-position creates specific stereoelectronic interactions, including pseudo-axial strain effects that influence conformational equilibria.

The compound demonstrates chirality at the C-3 position where the acetic acid side chain is attached, leading to the existence of both R and S enantiomers. Commercial sources offer both enantiomerically pure forms: (R)-2-(morpholin-3-yl)acetic acid hydrochloride with Chemical Abstracts Service number 2717762-13-3, and (S)-morpholin-3-yl-acetic acid hydrochloride with Chemical Abstracts Service number 1257856-13-5. These stereoisomers exhibit identical molecular formulas and weights but differ in their three-dimensional arrangements and potentially in their biological activities.

The anomeric effect of the ring oxygen atom influences the conformational preferences of substituents attached to adjacent carbon atoms. This stereoelectronic effect stabilizes conformations where electronegative groups are positioned to maximize favorable orbital interactions while minimizing unfavorable dipole-dipole repulsions. The interplay between steric effects, such as pseudo-axial strain, and electronic effects, including the anomeric effect, determines the overall conformational landscape of the molecule.

Comparative Analysis with Morpholin-2-yl and Morpholin-4-yl Isomers

The comparative analysis of positional isomers provides insight into the structure-property relationships within the morpholine acetic acid family. The three major positional isomers differ significantly in their molecular architectures, stereochemical properties, and hydrogen bonding capabilities. 2-(Morpholin-2-yl)acetic acid hydrochloride, with Chemical Abstracts Service number 1187929-25-4, represents the 2-substituted variant. This compound maintains the same molecular formula C₆H₁₂ClNO₃ and molecular weight 181.62 grams per mole as the 3-substituted analogue but exhibits different conformational preferences and intermolecular interactions.

4-Morpholineacetic acid, catalogued under Chemical Abstracts Service number 3235-69-6, represents the 4-substituted isomer with molecular formula C₆H₁₁NO₃. This compound differs from the hydrochloride salts by lacking the additional chlorine atom and hydrogen, resulting in a molecular weight of 145.16 grams per mole. The 4-position substitution creates a direct attachment to the nitrogen atom, fundamentally altering the electronic environment and hydrogen bonding capabilities compared to carbon-substituted variants.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Position |

|---|---|---|---|---|

| This compound | 86967-55-7 | C₆H₁₂ClNO₃ | 181.62 | Carbon-3 |

| 2-(Morpholin-2-yl)acetic acid hydrochloride | 1187929-25-4 | C₆H₁₂ClNO₃ | 181.62 | Carbon-2 |

| 4-Morpholineacetic acid | 3235-69-6 | C₆H₁₁NO₃ | 145.16 | Nitrogen-4 |

The conformational analysis of these isomers reveals distinct preferences based on substitution position and electronic environment. The 2-substituted variant experiences different steric interactions compared to the 3-substituted compound, particularly regarding the proximity to the ring oxygen atom. The chair conformation of the morpholine ring positions the 2-substituent differently relative to the heteroatoms, potentially affecting both intramolecular interactions and intermolecular hydrogen bonding patterns.

The 4-substituted isomer presents unique characteristics due to direct nitrogen substitution. This structural arrangement eliminates the possibility of nitrogen protonation in that position while creating a tertiary amine environment. The resulting compound exhibits different basicity and hydrogen bonding capabilities compared to the carbon-substituted analogues. The absence of a potential protonation site at the nitrogen atom fundamentally alters the compound's behavior in acidic environments and its capacity to form hydrochloride salts.

Hydrogen bonding analysis across the isomeric series demonstrates position-dependent variations in intermolecular interaction patterns. The 3-substituted compound exhibits specific hydrogen bonding geometries that differ from both the 2-substituted and 4-substituted variants. These differences influence crystal packing arrangements, solubility characteristics, and potential biological interactions. The morpholinium salts demonstrate that hydrogen bonding patterns can generate one-dimensional chain structures or discrete cyclic assemblies depending on the specific substitution pattern and crystallization conditions.

Eigenschaften

IUPAC Name |

2-morpholin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518127 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86967-55-7 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemical Properties and Structure

- Molecular Formula : C6H12ClNO3

- Molecular Weight : 181.62 g/mol

- CAS Number : 86967-55-7

- Physical Form : White crystalline solid

- Solubility : Soluble in water

- Storage Conditions : Room temperature or 2–8°C (protect from light).

General Synthesis Overview

The synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride typically involves the following steps:

- Formation of Morpholine Derivative : React morpholine with a precursor molecule to introduce the acetic acid moiety.

- Acidification : Convert the intermediate into its hydrochloride salt form using hydrochloric acid.

- Purification : Crystallize the product to achieve high purity (≥95%).

Laboratory Preparation Methods

Method 1: Direct Reaction Approach

This method involves the direct reaction of morpholine with chloroacetic acid under controlled conditions:

Method 2: Catalyzed Synthesis

In industrial settings, catalysts may be used to enhance yield and purity:

- Catalyst : Acidic resin or metal-based catalysts.

- Procedure :

- Combine morpholine with acetic acid derivatives in a reactor equipped with temperature control.

- Introduce a catalyst to accelerate the reaction.

- Neutralize excess reactants using HCl and purify via recrystallization.

- Advantages :

- Higher yield due to optimized reaction kinetics.

- Scalability for large-scale production.

Optimization Parameters

Several factors influence the synthesis efficiency:

- Temperature Control : Maintaining ~25–30°C prevents side reactions.

- Solvent Selection : Water is commonly used for solubility; organic solvents may be employed for specific reactions.

- Reaction Time : Prolonged stirring ensures complete conversion of reactants.

- Catalyst Use : Industrial methods often employ catalysts to reduce reaction time.

Purification Techniques

After synthesis, purification is critical for obtaining high-purity compounds:

Data Table: Key Reaction Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction Temperature | ~25–30°C | Prevents decomposition |

| Catalyst | Acidic resin | Industrial optimization |

| Solvent | Water/Ethanol | Enhances solubility |

| Yield | Moderate to High | Dependent on reaction control |

| Purity | ≥95% | Achieved via recrystallization |

Applications

The compound's preparation methods are tailored to its applications:

- Organic synthesis as a reagent for complex molecule development.

- Pharmaceutical intermediates for drug design.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. Typical protocols involve:

-

Reagents : Methanol, ethanol, or other alcohols with catalytic sulfuric acid or coupling agents like DCC (dicyclohexylcarbodiimide).

-

Conditions : Reflux in anhydrous solvent (e.g., dichloromethane or THF) at 60–80°C for 6–12 hours .

-

Example :

Yields range from 65–85% depending on steric hindrance from the morpholine ring.

Amide Formation

The acid reacts with primary or secondary amines to form amides, a key step in drug derivatization.

-

Reagents : Amines (e.g., benzylamine, aniline) with coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature to 40°C in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen.

-

Product Stability : Resulting amides are stable in aqueous media at pH 4–7 but hydrolyze under strong acidic/basic conditions .

Decarboxylation

Controlled thermal decomposition removes the carboxylic acid group:

-

Conditions : Heating at 150–200°C in inert solvents (e.g., diphenyl ether) or under vacuum .

-

Outcome :

This reaction is critical for synthesizing unsubstituted morpholine analogs.

Salt Formation and Neutralization

The hydrochloride salt can be neutralized to regenerate the free carboxylic acid:

-

Reagents : Aqueous NaOH or NaHCO₃.

-

Conditions : Stirring in water/methanol mixtures at 0–25°C .

-

Applications : Facilitates further reactions requiring deprotonated carboxylate ions, such as nucleophilic substitutions.

Morpholine Ring Modifications

The morpholine ring undergoes selective reactions:

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

-

Example : Reaction with thiourea under acidic conditions yields thiazolidinone derivatives.

-

Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA).

Key Insights from Experimental Data

-

Solvent Effects : Reactions in methyl isobutyl ketone (MIBK) or dichloromethane show higher selectivity due to phase-transfer capabilities .

-

pH Sensitivity : Alkaline conditions (pH 8–12) optimize oxidation and coupling reactions, while acidic media favor esterification .

-

Catalyst Efficiency : TEMPO-radical catalysts enhance oxidation rates by 40% compared to stoichiometric oxidants like CrO₃ .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active morpholine derivatives, though precise yields depend on substituent effects and reaction optimization .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Morpholin-3-yl)acetic acid hydrochloride is recognized as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential as neuroprotective agents. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive function.

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. Its ability to act as an inhibitor of key enzymes involved in metabolic pathways has made it a subject of interest for researchers investigating metabolic disorders .

Case Study: Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Pesticide Formulation

Enhancement of Agrochemical Efficacy

In agricultural sciences, this compound is utilized in formulating pesticides. Its ability to improve the solubility and stability of active ingredients enhances the overall effectiveness of agrochemicals, making it an essential component in modern pesticide formulations .

Polymer Chemistry

Building Block for Advanced Materials

this compound serves as a building block in polymer chemistry. It contributes to the synthesis of polymers with unique properties suitable for coatings and adhesives. These polymers often exhibit enhanced mechanical strength and chemical resistance, making them valuable in various industrial applications .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying biomolecules. Its properties facilitate the creation of sensitive assays that are crucial for diagnostics and research purposes .

Data Summary Table

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents; acetylcholinesterase inhibition leading to cognitive benefits |

| Biochemical Research | Studies on enzyme inhibition; antimicrobial activity | Effective against E. coli and S. aureus; potential new antimicrobial agents |

| Pesticide Formulation | Enhances solubility and stability of agrochemicals | Improved efficacy in pesticide formulations |

| Polymer Chemistry | Building block for advanced polymers | Enhanced mechanical strength and chemical resistance in coatings and adhesives |

| Analytical Chemistry | Development of sensitive detection methods | Utilized in diagnostics for biomolecule quantification |

Wirkmechanismus

The mechanism of action of 2-(Morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key similarities and differences between 2-(morpholin-3-yl)acetic acid hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| This compound | 86967-55-7 | C₆H₁₂ClNO₃ | 181.62 | Morpholine at 3-position; carboxylic acid; hydrochloride salt | Not reported | Water-soluble |

| 2-(Morpholin-4-yl)acetic acid hydrochloride | 89531-58-8 | C₆H₁₂ClNO₃ | 181.62 | Morpholine at 4-position (positional isomer); similar applications | 179 | Water-soluble |

| Methyl 2-(morpholin-3-yl)acetate hydrochloride | 1187929-21-0 | C₇H₁₄ClNO₃ | 195.64 | Ester derivative; methyl group replaces carboxylic acid | Not reported | Lower solubility |

| 2-(Thiomorpholin-3-yl)acetic acid hydrochloride | 1333933-79-1 | C₇H₁₄ClNO₂S | 211.70 | Thiomorpholine (sulfur replaces oxygen); increased lipophilicity | Not reported | Moderate solubility |

| trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | 1807882-36-5 | C₇H₁₂ClNO₃ | 193.63 | Methyl substituent on morpholine; trans-configuration affects stereochemistry | Not reported | Water-soluble |

Positional Isomerism: 3-yl vs. 4-yl Morpholine Derivatives

- 2-(Morpholin-4-yl)acetic acid hydrochloride (CAS: 89531-58-8) is a positional isomer of the parent compound. The morpholine ring is attached at the 4-position, altering steric and electronic properties. This isomer exhibits a higher melting point (179°C) and similar solubility .

- Impact on Reactivity : The 3-yl derivative may exhibit different regioselectivity in nucleophilic substitution or metal coordination due to spatial arrangement .

Ester Derivatives vs. Carboxylic Acid Forms

- Methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS: 1187929-21-0) replaces the carboxylic acid with a methyl ester. This modification reduces polarity, making it suitable for reactions requiring non-polar intermediates. The ester can be hydrolyzed to regenerate the carboxylic acid .

- Thiomorpholine Derivatives : Compounds like 2-(thiomorpholin-3-yl)acetic acid hydrochloride (CAS: 1333933-79-1) replace the morpholine oxygen with sulfur. This increases lipophilicity and may enhance membrane permeability in biological systems .

Stereochemical Variants

Research and Development Insights

- Bioisosteric Potential: The morpholine ring acts as a non-classical bioisostere for piperazine or pyran rings, offering improved pharmacokinetic properties in drug candidates .

- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) show high similarity (>0.95) between methyl ester derivatives and the parent compound, but lower scores (~0.70) for thiomorpholine or trans-methylated variants .

Biologische Aktivität

2-(Morpholin-3-yl)acetic acid hydrochloride (2-MAAH) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-MAAH has the molecular formula and a molecular weight of approximately 181.62 g/mol. It appears as a white crystalline solid and is soluble in water. The structure features a morpholine ring, which contributes to its biological activity by enhancing bioavailability and receptor interactions.

While the exact mechanism of action for 2-MAAH remains largely unexplored, preliminary studies suggest it may influence various biological pathways. The morpholine moiety is known to modulate neurotransmitter systems, indicating potential effects on central nervous system receptors. Furthermore, the presence of a carboxylic acid group allows for hydrogen bonding, which may facilitate interactions with biological targets.

Biological Activity

Research indicates that 2-MAAH exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Effects

Preliminary studies have suggested that 2-MAAH may possess anti-inflammatory properties. Its ability to modulate receptor activities related to neurotransmission points towards a potential role in reducing inflammation.

2. Neurotransmitter Modulation

The compound's structure suggests it could interact with neurotransmitter receptors, enhancing its pharmacological profile. This interaction may lead to therapeutic effects in neurological conditions.

3. Pain Relief

In animal models, compounds structurally related to 2-MAAH have demonstrated antinociceptive effects. For instance, derivatives have shown reduced acetic acid-induced writhing responses in mice, indicating potential pain-relief applications .

Comparative Analysis

To better understand the uniqueness of 2-MAAH, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Morpholin-4-yl)acetic acid | Morpholine ring at position 4 | Different receptor interactions |

| (S)-2-(Morpholin-3-yl)acetic acid | Stereoisomer of 2-MAAH | Potentially different biological activity |

| 2-(Piperidin-1-yl)acetic acid | Piperidine ring instead of morpholine | Varying pharmacokinetic profiles |

The specific positioning of the morpholine ring at position three in 2-MAAH may influence its interaction with biological targets differently than other morpholine derivatives.

Q & A

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

- Methodological Answer : Utilize deuterated dimethyl sulfoxide (DMSO-d6) as the solvent for ¹H and ²H NMR analysis. Key peaks include the morpholine ring protons (δ 3.5–3.7 ppm), the methylene group adjacent to the carboxylic acid (δ 3.2–3.4 ppm), and the hydrochloride salt protonation effects on nitrogen resonance . For advanced validation, compare with published spectra in databases or prior studies.

Q. What storage and handling protocols are critical to maintaining the stability of this compound?

- Methodological Answer : Store in a desiccator at 2–8°C to avoid moisture absorption and thermal degradation. Incompatible materials include strong acids/alkalis and oxidizing agents (e.g., peroxides), which may induce hazardous reactions. Use nitrile gloves and inspect them for integrity before handling .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

- Methodological Answer : As a semi-flexible linker, the compound’s morpholine moiety can enhance solubility and spatial orientation in ternary complex formation. Optimize linker length and rigidity by conjugating it to E3 ligase ligands (e.g., thalidomide analogs) and target-binding warheads. Validate degradation efficiency via Western blotting or cellular thermal shift assays (CETSA) .

Q. How should researchers address discrepancies in reported toxicological data for this compound?

- Methodological Answer : Conduct dose-response studies in relevant cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values. Cross-reference limited acute toxicity data (e.g., from SDS sheets) with in silico predictive models (e.g., ProTox-II). For in vivo studies, adhere to OECD guidelines for acute oral toxicity (Test No. 423) .

Q. What experimental strategies can elucidate the compound’s role in modulating micellar morphology for hydrogel-based drug delivery systems?

- Methodological Answer : Incorporate the compound into ABC triblock copolymers (e.g., polypeptoid-based systems) and analyze micellar transitions using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Assess temperature-induced structural evolution by varying pH and ionic strength to mimic physiological conditions .

Q. How can researchers resolve contradictions in NMR spectral data between synthetic batches of this compound?

- Methodological Answer : Perform 2D NMR (e.g., COSY, HSQC) to distinguish stereochemical variations or residual solvent peaks. Validate purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Compare results with reference standards from authoritative databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.